1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes. For instance, a solution of 2-thioxopyrimidine in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . The reaction mixture is then heated, and the precipitate is washed with ethanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can produce various derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored for developing new chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and leading to various biological effects. Additionally, the pyrazolo[3,4-d]pyrimidine ring can interact with DNA and enzymes, inhibiting their activity and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-ol
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-sulfonic acid
Uniqueness
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group also enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)16-11-10(6-15-16)12(18)14-7-13-11/h2-7H,1H3,(H,13,14,18) |
InChI Key |
SEFRDHXOSHLKJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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